molecular formula C12H20N2S B14892689 1-(1-ethylpyrrolidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine

1-(1-ethylpyrrolidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine

Cat. No.: B14892689
M. Wt: 224.37 g/mol
InChI Key: HFLCJDWLDXYTHT-UHFFFAOYSA-N
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Description

1-(1-ethylpyrrolidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is an organic compound that features a pyrrolidine ring substituted with an ethyl group and a thiophene ring attached to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethylpyrrolidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the ethyl group. The thiophene ring is then attached to the methanamine group through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is carefully monitored to control reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethylpyrrolidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to the specific reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(1-ethylpyrrolidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-ethylpyrrolidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and thiophene derivatives, such as:

  • 1-(1-methylpyrrolidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine
  • 1-(1-ethylpyrrolidin-3-yl)-N-(furan-2-ylmethyl)methanamine

Uniqueness

1-(1-ethylpyrrolidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is unique due to its specific combination of the pyrrolidine and thiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

IUPAC Name

1-(1-ethylpyrrolidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C12H20N2S/c1-2-14-6-5-11(10-14)8-13-9-12-4-3-7-15-12/h3-4,7,11,13H,2,5-6,8-10H2,1H3

InChI Key

HFLCJDWLDXYTHT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)CNCC2=CC=CS2

Origin of Product

United States

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